molecular formula C20H24N2O3 B5847298 N,N'-(oxydi-4,1-phenylene)bis(2-methylpropanamide)

N,N'-(oxydi-4,1-phenylene)bis(2-methylpropanamide)

Cat. No.: B5847298
M. Wt: 340.4 g/mol
InChI Key: FVIQONPIHPTVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(oxydi-4,1-phenylene)bis(2-methylpropanamide), commonly known as Oxydipropanolamine (OPD), is a chemical compound that has been widely used in scientific research. OPD is a chiral molecule that has two enantiomers, R and S. It is a white crystalline solid that is soluble in water and ethanol. OPD has been used in various scientific fields, including biochemistry, pharmacology, and toxicology.

Mechanism of Action

N,N'-(oxydi-4,1-phenylene)bis(2-methylpropanamide) acts as a chiral derivatizing agent by forming diastereomeric derivatives with amino acids and peptides. The resulting diastereomers can be separated and analyzed using various analytical techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC). The mechanism of action of N,N'-(oxydi-4,1-phenylene)bis(2-methylpropanamide) in chromatographic separations involves the formation of inclusion complexes with the enantiomers of the analyte, resulting in differential retention and separation.
Biochemical and Physiological Effects:
N,N'-(oxydi-4,1-phenylene)bis(2-methylpropanamide) has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it should be handled with care as it can cause skin and eye irritation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-(oxydi-4,1-phenylene)bis(2-methylpropanamide) in scientific research is its ability to selectively form diastereomers with amino acids and peptides, allowing for the separation and analysis of enantiomers. N,N'-(oxydi-4,1-phenylene)bis(2-methylpropanamide) is also relatively easy to synthesize and purify. However, one of the limitations of using N,N'-(oxydi-4,1-phenylene)bis(2-methylpropanamide) is that it is not effective in separating all enantiomers, and some compounds may require the use of other chiral derivatizing agents.

Future Directions

There are several future directions for the use of N,N'-(oxydi-4,1-phenylene)bis(2-methylpropanamide) in scientific research. One potential application is in the development of new chiral stationary phases for chromatographic separations. N,N'-(oxydi-4,1-phenylene)bis(2-methylpropanamide) could also be used in the analysis of chiral drugs and their metabolites in biological samples. Additionally, N,N'-(oxydi-4,1-phenylene)bis(2-methylpropanamide) could be used in the synthesis of chiral compounds for pharmaceutical applications.
Conclusion:
In conclusion, N,N'-(oxydi-4,1-phenylene)bis(2-methylpropanamide) is a useful chiral derivatizing agent that has been widely used in scientific research. Its ability to selectively form diastereomers with amino acids and peptides has allowed for the separation and analysis of enantiomers. While N,N'-(oxydi-4,1-phenylene)bis(2-methylpropanamide) has some limitations, its low toxicity, ease of synthesis, and potential future applications make it a valuable tool in scientific research.

Synthesis Methods

N,N'-(oxydi-4,1-phenylene)bis(2-methylpropanamide) can be synthesized through a two-step process involving the reaction of 4,4'-dihydroxydiphenylmethane with isobutyryl chloride, followed by the reaction of the resulting intermediate with hydroxylamine hydrochloride. The product is then purified through recrystallization.

Scientific Research Applications

N,N'-(oxydi-4,1-phenylene)bis(2-methylpropanamide) has been widely used in scientific research as a chiral derivatizing agent for the analysis of amino acids and peptides. It has also been used as a chiral selector in chromatographic separations. N,N'-(oxydi-4,1-phenylene)bis(2-methylpropanamide) has been shown to be effective in the separation of enantiomers of various compounds, including pharmaceuticals and pesticides.

Properties

IUPAC Name

2-methyl-N-[4-[4-(2-methylpropanoylamino)phenoxy]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-13(2)19(23)21-15-5-9-17(10-6-15)25-18-11-7-16(8-12-18)22-20(24)14(3)4/h5-14H,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIQONPIHPTVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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